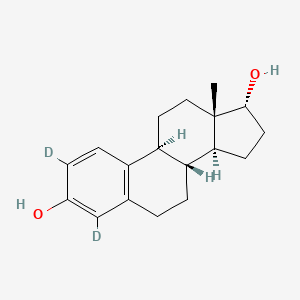
Antitumor agent-60
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-60 is a novel compound that has shown significant potential in the treatment of various cancers. It is part of a new generation of antitumor agents that target specific molecular pathways involved in cancer cell proliferation and survival. This compound has been the subject of extensive research due to its unique mechanism of action and promising results in preclinical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-60 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a key intermediate through a series of condensation reactions. This intermediate is then subjected to various functional group modifications to introduce the desired substituents. The final step involves purification and characterization of the compound to ensure its purity and structural integrity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are used to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-60 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of less reactive species.
Substitution: This reaction involves the replacement of one functional group with another, often used to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Substitution: Common reagents include halogenating agents and nucleophiles, typically under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, depending on the reagents used.
Scientific Research Applications
Antitumor agent-60 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Medicine: Undergoing preclinical and clinical trials to evaluate its efficacy and safety in treating various cancers.
Industry: Potentially used in the development of new anticancer drugs and therapeutic formulations.
Mechanism of Action
The mechanism of action of Antitumor agent-60 involves targeting specific molecular pathways that are critical for cancer cell survival. It binds to key proteins involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation and induction of programmed cell death. The compound also modulates the activity of various signaling pathways, such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer cells.
Comparison with Similar Compounds
Antitumor agent-60 is unique compared to other similar compounds due to its specific molecular targets and mechanism of action. Similar compounds include:
Cisplatin: A platinum-based compound that forms DNA crosslinks, leading to cell death.
Paclitaxel: A natural product that stabilizes microtubules and inhibits cell division.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.
While these compounds are effective in treating various cancers, this compound offers several advantages, including higher specificity for cancer cells and reduced toxicity to normal cells. This makes it a promising candidate for further development and clinical application.
Properties
Molecular Formula |
C24H28O10S |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
5-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H28O10S/c1-30-17-13-20(32-3)18(21(14-17)33-4)10-11-35(28,29)15-16-8-9-19(31-2)22(12-16)34-24(27)7-5-6-23(25)26/h8-14H,5-7,15H2,1-4H3,(H,25,26)/b11-10+ |
InChI Key |
VNTUUFKNTZWWHY-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OC(=O)CCCC(=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



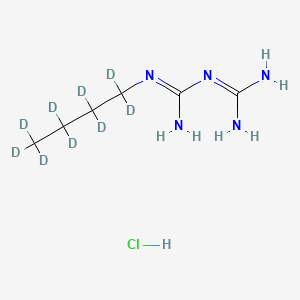
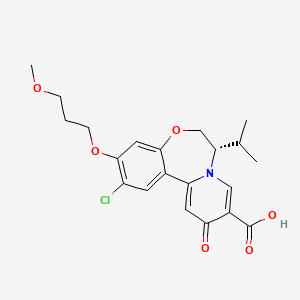
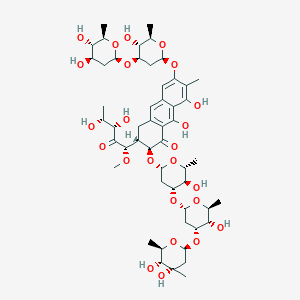
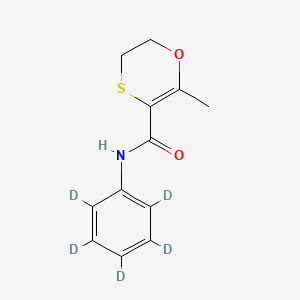
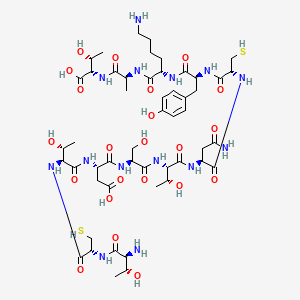
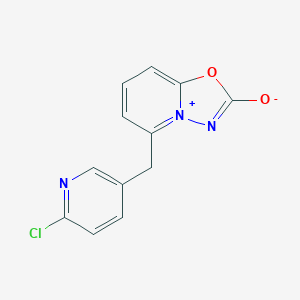
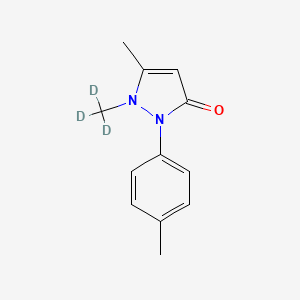
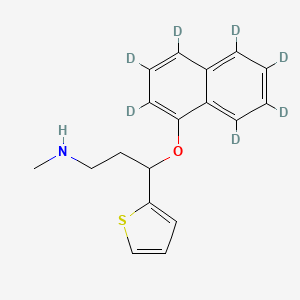

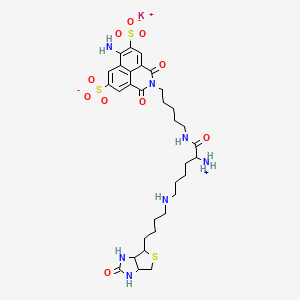

![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)
